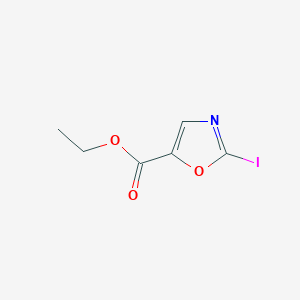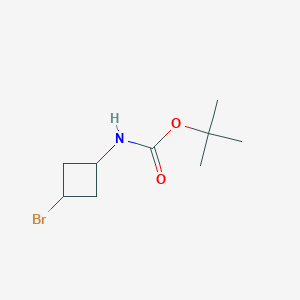
4-amino-N-(4-(methylthio)benzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(4-(methylthio)benzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H20N4O2S2 and its molecular weight is 376.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
One of the core applications lies in the synthesis of novel compounds and the analysis of their structures. For instance, Albert and Taguchi (1973) reported on the synthesis of 4-amino-1,2,3-triazole derivatives, a process relevant for creating compounds with similar structural motifs to "4-amino-N-(4-(methylthio)benzyl)-3-(pyrrolidine-1-carbonyl)isothiazole-5-carboxamide" (Albert & Taguchi, 1973). Such methodologies are crucial for generating diverse libraries of compounds for further biological evaluation.
Antiviral Activities
Research by Hebishy et al. (2020) presents a notable application in the development of benzamide-based 5-aminopyrazoles showing significant anti-avian influenza virus activity. This study underscores the potential of structurally similar compounds in contributing to antiviral research, indicating a broader application in designing novel antiviral agents (Hebishy et al., 2020).
Nootropic Agents
Valenta et al. (1994) explored the synthesis of 1,4-disubstituted 2-oxopyrrolidines, including derivatives that share structural similarities with the chemical , for their potential nootropic (cognitive-enhancing) effects. This study highlights the application of such compounds in the development of treatments for cognitive disorders, providing a foundation for future research in nootropic agents (Valenta et al., 1994).
Multicomponent Reactions
Wang et al. (2018) discussed the applications of isocyanide-based multicomponent reactions, such as the Passerini and Ugi reactions, for synthesizing α-acyloxy and α-acetamido carboxamides. These reactions are pivotal in constructing complex molecules from simpler substrates, offering a versatile tool for synthesizing a wide range of structurally diverse compounds, including those related to "this compound" (Wang et al., 2018).
Antimicrobial Activity
The synthesis and evaluation of novel compounds for antimicrobial activity is another significant application. Bayrak et al. (2009) synthesized new 1,2,4-triazole derivatives and evaluated their antimicrobial properties, illustrating the potential of structurally related compounds in combating microbial infections (Bayrak et al., 2009).
Propriétés
IUPAC Name |
4-amino-N-[(4-methylsulfanylphenyl)methyl]-3-(pyrrolidine-1-carbonyl)-1,2-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2S2/c1-24-12-6-4-11(5-7-12)10-19-16(22)15-13(18)14(20-25-15)17(23)21-8-2-3-9-21/h4-7H,2-3,8-10,18H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEYVUPCOWQJTTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)C2=C(C(=NS2)C(=O)N3CCCC3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6-bromo-N-({3-[(1H-imidazol-1-yl)methyl]phenyl}methyl)pyridine-2-carboxamide](/img/structure/B2602928.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)


![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)

